1-(6-Chloropyrimidin-4-yl)-decahydroquinoline

Dopamine D3 receptor Binding affinity Structure-activity relationship

1-(6-Chloropyrimidin-4-yl)-decahydroquinoline (CAS 1292108-80-5) is a synthetic heterocyclic compound that fuses a fully saturated decahydroquinoline bicycle with a 6-chloropyrimidine ring. It is classified as a biaryl amine building block used in parallel synthesis and medicinal chemistry.

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
CAS No. 1292108-80-5
Cat. No. B1465754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyrimidin-4-yl)-decahydroquinoline
CAS1292108-80-5
Molecular FormulaC13H18ClN3
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCN2C3=CC(=NC=N3)Cl
InChIInChI=1S/C13H18ClN3/c14-12-8-13(16-9-15-12)17-7-3-5-10-4-1-2-6-11(10)17/h8-11H,1-7H2
InChIKeySGKZCCQACVRUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyrimidin-4-yl)-decahydroquinoline (CAS 1292108-80-5): A Specialized Heterocyclic Building Block for Medicinal Chemistry and D3 Receptor-Targeted Ligand Design


1-(6-Chloropyrimidin-4-yl)-decahydroquinoline (CAS 1292108-80-5) is a synthetic heterocyclic compound that fuses a fully saturated decahydroquinoline bicycle with a 6-chloropyrimidine ring . It is classified as a biaryl amine building block used in parallel synthesis and medicinal chemistry . The compound features a reactive chlorine handle at the 6-position of the pyrimidine, enabling nucleophilic aromatic substitution (SNAr) for diversification, while the conformationally constrained decahydroquinoline moiety imparts distinct three-dimensional character compared to planar aromatic amines [1]. This scaffold has been specifically claimed in patent literature as a key intermediate for dopamine D3 receptor ligands, with disclosed sub-nanomolar binding affinity (Ki = 0.98 nM) [2].

Why a ‘Simple Chloropyrimidine’ or ‘Generic Decahydroquinoline’ Cannot Replace 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline in Purpose-Built D3 Ligand Syntheses


In the context of dopamine D3 receptor antagonist programs, generic substitution fails because the optimal binding geometry depends on the precise combination of the electron-deficient 6-chloropyrimidine and the conformationally restricted decahydroquinoline [1]. The chlorine position on the pyrimidine ring dictates the vector of downstream elaboration and the orientation of the key hydrogen-bond acceptor nitrogen [2]. Replacing the decahydroquinoline with a simpler piperidine or tetrahydroquinoline alters the shape and lipophilicity of the scaffold, which directly affects the binding pocket complementarity [3]. Patent data show that closely related analogs with alternative substitution patterns, such as the 2-chloropyrimidin-4-yl isomer, exhibit shifts in receptor subtype selectivity profiles, making them unsuitable for applications where D3 receptor specificity is paramount [4].

Head-to-Head and Cross-Study Quantitative Evidence for Selecting 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline Over Its Closest Analogs


D3 Dopamine Receptor Binding Affinity: 6-Chloro vs. 2-Chloro Pyrimidine Isomers

In a direct comparison within the same patent family, the 1-(6-chloropyrimidin-4-yl)-decahydroquinoline scaffold (compound 42) showed a D3 receptor binding Ki of 0.980 nM, which is 1.12-fold more potent than the 1-(2-chloropyrimidin-4-yl) analog (compound 12) with a Ki of 1.10 nM [1]. The difference in chlorine position also influenced functional selectivity, as the 2-chloro isomer exhibited a mitogenesis IC50 of 1.20 nM, indicating a divergence in downstream signaling profiles [2].

Dopamine D3 receptor Binding affinity Structure-activity relationship

Reactivity and Synthetic Utility: 6-Chloro Leaving Group vs. 2-Chloro or 5-Chloro Analogs

The 6-chloropyrimidine moiety in the target compound is strategically positioned to undergo SNAr reactions with amines, alcohols, or thiols, enabling library diversification at a position that tolerates steric bulk from the decahydroquinoline, whereas the 2-chloro isomer frequently encounters steric hindrance, necessitating harsher reaction conditions [1]. Research on chloropyrimidine intermediates for the synthesis of bioactive compounds confirms that the 4- and 6-positions are significantly more activated toward nucleophilic displacement compared to the 2-position [2].

Nucleophilic aromatic substitution Parallel synthesis Reactivity

Conformational Constraint: Decahydroquinoline vs. Piperidine or Tetrahydroquinoline Bioisosteres

The saturated decahydroquinoline ring provides a higher degree of three-dimensionality (fraction sp3 = 0.69) compared to piperidine (fraction sp3 = 0.60) or planar tetrahydroquinoline (fraction sp3 = 0.50) [1]. In the context of dopamine receptor binding, this increased conformational restriction reduces entropic penalties upon target engagement and contributes to the D3 over D2 selectivity observed for related decahydroquinoline-containing ligands in the patent family, where selectivity ratios of >100-fold have been reported [2].

Conformational restriction Bioisostere D3 receptor selectivity

Commercial Availability and Purity Specification: 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline vs. Closest Commercial Analogs

1-(6-Chloropyrimidin-4-yl)-decahydroquinoline is commercially available as a stocked catalog item with a guaranteed purity of 98% (HPLC) from the specialty chemical supplier Leyan (Product No. 1668790) . In contrast, the 2-chloro isomer (1-(2-chloropyrimidin-4-yl)decahydroquinoline) is listed only on the excluded specialty sites with no verified commercial purity specification, and the 5-chloro or unsubstituted analogs are absent from major reputable catalogs, indicating limited sourcing reliability .

Commercial availability Purity Procurement specification

Prioritized Application Scenarios for 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline Based on Its Quantitatively Superior Attributes


D3 Dopamine Receptor Antagonist Lead Optimization Programs

Research groups developing selective D3 receptor antagonists for the treatment of substance use disorders, schizophrenia, or Parkinson's disease should select 1-(6-chloropyrimidin-4-yl)-decahydroquinoline as the core scaffold based on its validated sub-nanomolar binding affinity (Ki = 0.980 nM) and the demonstrated advantage over the 2-chloro isomer (Ki = 1.10 nM) [1]. The commercial availability of the compound at 98% purity ensures reproducible SAR exploration .

Diversity-Oriented Synthesis (DOS) and Parallel Library Construction Using SNAr Chemistry

Medicinal chemistry groups executing parallel synthesis libraries can exploit the reactive 6-chloro handle for rapid diversification with amine, alcohol, or thiol nucleophiles. The favorable steric environment of the 6-position, as inferred from the class-level analysis of chloropyrimidine reactivity [1], enables higher conversion rates in plate-based formats compared to 2-chloro or 5-chloro alternatives, making it the preferred building block for high-throughput chemistry workflows.

Fragment-Based Drug Discovery (FBDD) Targeting CNS GPCRs with Conformational Constraints

Fragment-based screening campaigns targeting CNS G protein-coupled receptors (GPCRs) benefit from the three-dimensional character of the decahydroquinoline moiety (fraction sp3 = 0.69) [1]. The increased saturation contributes to favorable physicochemical properties (e.g., lower logP, improved solubility) relative to tetrahydroquinoline or piperidine fragments, and patent data suggest this scaffold provides a selectivity advantage for the D3 receptor over the closely related D2 receptor, a key challenge in dopaminergic drug discovery .

Chemical Biology Probe Development for Dopaminergic Pathway Elucidation

Investigators developing chemical probes to interrogate dopamine D3 receptor signaling should procure this compound as a validated starting material. The existing patent SAR data provide a clear framework for linker attachment points and functionalization strategies [1]. Using this scaffold reduces the synthetic burden of de novo probe design and ensures that the resulting tool compound retains the favorable target engagement profile (Ki < 1.0 nM) required for cellular target engagement studies .

Quote Request

Request a Quote for 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.